molecular formula C9H8Cl2N4O2 B2810896 Ethyl 2,6-dichloro-9H-purine-9-acetate CAS No. 171827-50-2

Ethyl 2,6-dichloro-9H-purine-9-acetate

Cat. No. B2810896
CAS RN: 171827-50-2
M. Wt: 275.09
InChI Key: CTFNNRKKJAICKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dichloro-9H-purine-9-acetate is a chemical compound with the molecular formula C9H8Cl2N4O2 . It contains a total of 26 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 Imidazole, and 1 Pyrimidine .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dichloro-9H-purine-9-acetate is characterized by several features. It contains a total of 25 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 4 Nitrogen atoms, 2 Oxygen atoms, and 2 Chlorine atoms . The compound also contains 1 aliphatic ester, 1 Imidazole, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

Ethyl 2,6-dichloro-9H-purine-9-acetate has a density of 1.5±0.1 g/cm3, a boiling point of 396.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 193.6±30.7 °C . The compound has a molar refractivity of 58.7±0.5 cm3, a polar surface area of 70 Å2, and a molar volume of 157.6±7.0 cm3 .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for Ethyl 2,6-dichloro-9H-purine-9-acetate is not available, similar compounds such as 2,6-Dichloropurine are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on Ethyl 2,6-dichloro-9H-purine-9-acetate could involve further elucidation of its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

properties

IUPAC Name

ethyl 2-(2,6-dichloropurin-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFNNRKKJAICKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dichloro-9H-purine-9-acetate

Synthesis routes and methods

Procedure details

An ice-cold solution of 2,6-dichloro-1H-purine (1.89 g, 10 mmol) in THF (10 mL) was treated with NaH (60% in oil, 440 mg, 11 mmol), stirred at 0° C. for 30 min, treated with ethyl bromoacetate (1.22 mL, 11 mmol), stirred at room temperature for 2 h, poured into sat. NaHCO3, extracted with EtOAc and the combined organic phase dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; Heptane:EtOAc (2:1)] to give the title compound (1.46 g, 53%) as a white solid: IR νmax (Nujol)/cm−1 3106, 2985, 2955, 2924, 2854, 1734, 1598, 1557, 1374, 1341, 1298, 1156 and 884; NMR δH (400 MHz, CDCl3) 1.31 (3H, t, J7.0 Hz), 4.29 (2H, q, J7.0 Hz), 5.01 (2H, s), 8.17 (1H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.